Methyl jasmonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDNTWNSAZUDX-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1C(CCC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |
| Record name | Methyl jasmonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
BP: 110 °C at 0.2 mm Hg | |
| Details | Sigma-Aldrich; Product Search. Methyl jasmonate. Available from, as of Mar 28, 2013: https://www.sigmaaldrich.com/united-states.html | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 113 degrees C (> 235 degrees F) - closed cup | |
| Details | Sigma-Aldrich. Material Safety Data Sheet for Methyl Jasmonate version 5.0. Available from, as of April 1, 2013. https://www.sigmaaldrich.com/catalog/product/aldrich/392707?lang=en®ion=US | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |
| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless liquid | |
CAS No. |
20073-13-6, 39924-52-2, 1211-29-6 | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |
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| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Methyl Jasmonate Biosynthesis Pathways and Regulation
Precursors and Early Steps of Jasmonate Biosynthesis
The formation of jasmonates begins with the liberation of a specific fatty acid from chloroplast membranes and its subsequent modification through an oxidative pathway.
The biosynthetic journey to methyl jasmonate commences with α-linolenic acid (α-LeA). oup.comnih.gov This 18-carbon tri-unsaturated fatty acid is a primary constituent of galactolipids found within the chloroplast membranes of plant cells. oup.comfrontiersin.orgnih.gov The process is initiated when α-LeA is released from these membrane lipids, a step catalyzed by phospholipases such as DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1), a type of phospholipase A1. oup.comescholarship.org The availability of free α-LeA is a critical starting point for the entire jasmonate synthesis cascade. mdpi.com
Once released, α-linolenic acid enters the lipoxygenase (LOX) pathway, a series of enzymatic reactions that form the backbone of jasmonate synthesis. oup.comunil.ch This pathway is initiated by the enzyme 13-lipoxygenase (13-LOX), which catalyzes the addition of molecular oxygen to α-linolenic acid, converting it into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). oup.comresearchgate.netresearchgate.net
Following this initial oxygenation, two subsequent enzymes act in rapid succession. First, allene (B1206475) oxide synthase (AOS) converts 13-HPOT into an unstable allene oxide. researchgate.netresearchgate.net This highly reactive intermediate is then stereospecifically cyclized by allene oxide cyclase (AOC) to form (9S,13S)-12-oxo-phytodienoic acid (OPDA), the first cyclopentanone (B42830) intermediate in the pathway and a precursor to jasmonic acid. oup.comoup.comresearchgate.net
Enzymatic Conversion to this compound
The final step in the formation of this compound is the methylation of its immediate precursor, jasmonic acid.
The conversion of jasmonic acid (JA) to this compound (MeJA) is catalyzed by a single key enzyme: S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). pnas.orgpnas.org This enzyme facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of jasmonic acid. escholarship.org Research on the recombinant JMT protein from Arabidopsis thaliana determined its Michaelis constant (Km) for jasmonic acid to be 38.5 μM. pnas.orgpnas.org The cloning and characterization of the JMT gene have confirmed its central role in MeJA production and jasmonate-regulated plant responses. pnas.orgfrontiersin.org
Subcellular Compartmentalization of Biosynthesis
The biosynthesis of this compound is a spatially organized process, with distinct stages occurring in separate subcellular compartments. frontiersin.orgnih.gov
Chloroplasts: The initial phase of the pathway, from the release of α-linolenic acid from membrane lipids to its conversion into 12-oxo-phytodienoic acid (OPDA) by LOX, AOS, and AOC, takes place within the chloroplasts. oup.comfrontiersin.orgnih.gov
Peroxisomes: Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes. nih.govfrontiersin.org Inside the peroxisome, OPDA undergoes reduction by OPDA reductase (OPR3) and a series of three β-oxidation cycles to shorten the carboxylic acid side chain, ultimately yielding jasmonic acid (JA). oup.comnih.govroyalholloway.ac.uk
Cytoplasm: The final conversion step occurs in the cytoplasm. frontiersin.orgnih.govnih.gov Jasmonic acid, having been exported from the peroxisome, is methylated by jasmonic acid carboxyl methyltransferase (JMT) in the cytosol to produce this compound. nih.govjipb.net
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Substrate(s) | Product | Subcellular Location |
| Phospholipase A1 | PLA₁ | Galactolipids | α-Linolenic Acid | Chloroplast |
| 13-Lipoxygenase | 13-LOX | α-Linolenic Acid | 13-HPOT | Chloroplast |
| Allene Oxide Synthase | AOS | 13-HPOT | Allene Oxide | Chloroplast |
| Allene Oxide Cyclase | AOC | Allene Oxide | 12-oxo-phytodienoic Acid (OPDA) | Chloroplast |
| OPDA Reductase 3 | OPR3 | 12-oxo-phytodienoic Acid (OPDA) | OPC-8:0 | Peroxisome |
| Acyl-CoA-oxidase & others | (β-oxidation enzymes) | OPC-8:0 | Jasmonic Acid (JA) | Peroxisome |
| Jasmonic Acid Carboxyl Methyltransferase | JMT | Jasmonic Acid, SAM | This compound (MeJA) | Cytoplasm |
Regulation of Endogenous this compound Levels
The concentration of this compound within plant tissues is tightly controlled through a multi-layered regulatory network involving gene expression and feedback mechanisms.
External stimuli such as mechanical wounding or pathogen attack can induce the expression of the JMT gene, leading to increased production of MeJA. pnas.org Furthermore, the application of external this compound can itself trigger a positive feedback loop, upregulating the expression of its own biosynthetic genes, including JMT, AOS, and LOX. pnas.orgpnas.orgfrontiersin.org This autoregulatory loop can amplify the jasmonate signal both locally and systemically. pnas.orgnih.gov
Studies involving transgenic plants have provided direct evidence for the role of JMT in controlling MeJA levels. For instance, transgenic Arabidopsis and soybean plants overexpressing the JMT gene showed a significant increase—up to 3-fold—in endogenous this compound levels compared to wild-type plants. pnas.orgpnas.orgnih.gov This elevated MeJA concentration often occurs without a corresponding change in the levels of its precursor, jasmonic acid, indicating that the methylation step is a critical regulatory point. pnas.orgpnas.org This heightened level of endogenous MeJA in transgenic plants leads to the constitutive expression of jasmonate-responsive genes and altered developmental patterns, such as changes in leaf morphology and root growth. oup.comnih.gov
Transcriptional Control of Biosynthetic Genes (e.g., LOX, AOS, OPR)
The synthesis of jasmonates begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps into jasmonic acid (JA) and its derivatives, including this compound. The genes encoding the key enzymes in this pathway, such as Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC), and 12-oxo-phytodienoic acid Reductase (OPR), are subject to precise transcriptional control. This regulation is primarily orchestrated by various families of transcription factors (TFs) that bind to specific promoter elements of these genes, thereby activating or repressing their expression in response to developmental cues and environmental stresses. annualreviews.orgresearchgate.net
Several families of transcription factors are instrumental in this regulatory network:
bHLH (basic Helix-Loop-Helix) Transcription Factors: The bHLH transcription factor MYC2 is a central regulator in the jasmonate signaling pathway. nih.govnih.gov It activates the expression of early JA-responsive genes, including some biosynthetic genes, by binding to the G-box motif in their promoters. nih.govoup.com However, MYC2's role can be complex, as it is also involved in repressing certain branches of the JA/ethylene-responsive pathways. nih.gov Other bHLH TFs, such as JAM1, JAM2, and JAM3, act as negative regulators of jasmonate responses, providing a further layer of control. oup.com
AP2/ERF (APETALA2/Ethylene (B1197577) Response Factor) Transcription Factors: Members of this family, like ORA47 and ERF1, are key players in integrating JA and ethylene signals. nih.gov ORA47, for instance, can activate the expression of the AOC2 gene, suggesting its role in a positive feedback loop for JA biosynthesis. nih.gov
TCP (TEOSINTE BRANCHED/CYCLOIDEA/PCF) Transcription Factors: A specific clade of TCP transcription factors, which are regulated by microRNA miR319, has been identified as direct repressors of the biosynthetic gene LIPOXYGENASE2 (LOX2). nih.gov This discovery links the control of leaf development and senescence directly to the regulation of jasmonate synthesis. nih.gov
MYB Transcription Factors: MYB TFs are also involved in regulating JA-responsive genes. nih.gov For example, in Fagopyrum tataricum, a set of JA-responsive MYB factors directly represses the expression of phenylalanine ammonia (B1221849) lyase (PAL), a key gene in the phenylpropanoid pathway which is often co-regulated with jasmonate-mediated defenses. nih.gov While not a direct biosynthetic enzyme of JA, this demonstrates the broad regulatory scope of TFs in JA-related metabolic pathways.
The coordinated action of these transcription factors allows the plant to fine-tune the production of jasmonates in specific tissues and at specific times, ensuring an appropriate response to various stimuli.
Table 1: Key Transcription Factors Regulating Jasmonate Biosynthetic Genes
| Transcription Factor (Family) | Target Gene(s) | Regulatory Action | Reference |
|---|---|---|---|
| MYC2 (bHLH) | JA-responsive genes (e.g., JAZ genes, VSP) | Activator/Repressor | nih.govoup.com |
| ORA47 (AP2/ERF) | AOC2 | Activator | nih.gov |
| TCP4 and other miR319-regulated TCPs | LOX2 | Repressor | nih.gov |
| JAM1, JAM2, JAM3 (bHLH) | JA-responsive genes | Negative Regulators | oup.com |
| ANTHER INDEHISCENCE FACTOR (AIF) (NAC-like) | DAD1, AOS, AOC, OPR3 | Repressor | oup.com |
Feedback Mechanisms in Jasmonate Homeostasis
Jasmonate homeostasis, the maintenance of a stable internal concentration of jasmonates, is crucial for normal plant growth and development. Dysregulation can lead to detrimental effects, such as stunted growth or compromised immune responses. This balance is maintained by a sophisticated interplay of biosynthesis, catabolism, and signaling, which includes critical feedback loops.
Positive Feedback Loop: A key feature of jasmonate regulation is a positive feedback mechanism. nih.govoup.com Jasmonic acid itself can induce the expression of its own biosynthetic genes, including LOX, AOS, and AOC. nih.govnih.gov When a plant perceives a stress signal, such as wounding or herbivore attack, it triggers an initial burst of JA synthesis. This newly synthesized JA then amplifies the signal by further upregulating the transcription of biosynthetic genes, leading to a rapid and robust accumulation of jasmonates at the site of stress. nih.gov This auto-amplification ensures a swift and potent defensive response.
Negative Feedback Loop: To prevent an uncontrolled and potentially harmful over-accumulation of jasmonates, the positive feedback loop is counterbalanced by a potent negative feedback mechanism. nih.gov This loop is centered around the JASMONATE ZIM-DOMAIN (JAZ) proteins, which are the key repressors of JA signaling. oup.comresearchgate.net
The mechanism operates as follows:
In the absence or at low levels of bioactive jasmonate (JA-Isoleucine), JAZ proteins bind to and repress transcription factors like MYC2, preventing the activation of JA-responsive genes. nih.gov
Upon stress, JA-Ile levels rise and promote the formation of a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JAZ protein. oup.comresearchgate.net
This interaction targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.govoup.com
The degradation of JAZ repressors liberates MYC2 and other TFs, which can then activate the expression of downstream genes. oup.com
Crucially, the JAZ genes themselves are among the early genes rapidly induced by JA signaling. nih.gov The newly synthesized JAZ proteins then replenish the pool of repressors, which can once again bind to and inhibit MYC2. This action dampens the signaling output and desensitizes the pathway, effectively re-establishing the repressed state and ensuring that the jasmonate response is transient and tightly controlled. nih.govresearchgate.net
Together, these opposing feedback loops create a robust and highly regulated system that allows plants to respond effectively to environmental challenges while maintaining proper hormonal balance for growth and development.
Table 2: Feedback Mechanisms in Jasmonate Regulation
| Feedback Type | Mechanism | Key Components | Outcome | Reference |
|---|---|---|---|---|
| Positive | Jasmonic acid induces the expression of its own biosynthetic genes (e.g., LOX, AOS, AOC). | JA, Biosynthetic Enzymes (LOX, AOS, AOC) | Amplification of the JA signal and rapid accumulation of jasmonates. | nih.govnih.gov |
| Negative | JA-induced expression of JAZ repressor genes. Newly synthesized JAZ proteins inhibit transcription factors (e.g., MYC2) to dampen the response. | JA-Isoleucine, COI1, JAZ proteins, MYC2 | Attenuation of the JA signal, prevention of over-accumulation, and restoration of homeostasis. | nih.govresearchgate.net |
Methyl Jasmonate in Plant Developmental Processes
Regulation of Reproductive Development
Methyl jasmonate is involved in the transition from vegetative growth to reproductive development, influencing critical processes such as flowering and stamen maturation bohrium.comoup.comoup.com.
Jasmonates, including this compound, have been shown to regulate flowering time. In Arabidopsis, jasmonates inhibit the transition to reproductive growth, a process mediated by the COI1-JAZ signaling pathway oup.com. Conversely, in certain cultivars of oilseed rape (Brassica napus), exogenous application of this compound has been observed to promote flowering, with optimal effects noted at specific concentrations and genotypes nih.govresearchgate.net. For instance, a concentration of 100 µM MeJA resulted in the highest number of early open flowers in early-flowering cultivars nih.govresearchgate.net. High concentrations can also lead to abnormal floral organ development nih.govresearchgate.net.
This compound is also essential for stamen maturation and male fertility oup.com. Studies in Arabidopsis have shown that mutations affecting jasmonate biosynthesis lead to defects in stamen development, which can be rescued by exogenous this compound application, restoring male fertility oup.com. Jasmonate signaling is believed to influence stamen filament elongation by affecting cell length and the expression of cell wall-modifying enzymes oup.com. In maize (Zea mays), MeJA application has been shown to impact tassel development, affecting the developmental pace of spikelets and altering the number of floral organs, specifically the stamen and palea ufu.br.
Modulation of Vegetative Growth
This compound significantly influences various aspects of vegetative growth, including root system architecture and seedling development bohrium.comnih.govoup.com.
Jasmonates are potent regulators of root development. Exogenous application of this compound generally inhibits primary root elongation in many plant species, including Arabidopsis, rice, tomato, and sunflower researchgate.netoup.comcabidigitallibrary.orgtandfonline.com. This inhibition is attributed to a reduction in both cell division and elongation tandfonline.comfrontiersin.org. For example, MeJA treatment reduced root lengths by 50–70% in rice seedlings nih.govfrontiersin.org. However, in specific contexts, jasmonates can promote root development. In Arabidopsis, MeJA has been shown to promote the formation of lateral roots and incline them towards a more vertical orientation, a process dependent on the canonical jasmonate signaling pathway frontiersin.orgbiorxiv.org. In wheat (Triticum aestivum), this compound application at a concentration of 200 µM for 48 hours showed a stimulatory effect on the formation of the sixth seminal root nih.gov. Conversely, in triticale (Triticosecale wittmack), MeJA reduced the number of embryonic roots in seedlings across all tested concentrations cabidigitallibrary.org.
This compound plays a role in regulating hypocotyl elongation and apical hook development during early seedling growth bohrium.comnih.govresearchgate.netoup.comoup.com. Jasmonates are known to suppress hypocotyl elongation, an effect that is particularly pronounced under red light conditions in Arabidopsis researchgate.netoup.com. This suppression is mediated by the repression of brassinosteroid biosynthesis and signaling pathways oup.com. For instance, MeJA application represses the expression of the brassinosteroid biosynthetic gene DWARF4 and attenuates brassinosteroid signaling by inhibiting the transcriptional activation of BZR1 oup.com.
Role in Organ Senescence and Abscission
This compound is recognized for its role in promoting senescence and abscission of plant organs usp.brbohrium.comoup.comfrontiersin.orgmdpi.comnih.gov. It has been identified as a senescence-promoting substance in plants like wormwood nih.gov. Studies indicate that jasmonates are associated with the timing of senescence programs in both somatic and reproductive organs nih.gov. Exogenous application of JA accelerates leaf senescence in many species frontiersin.org. In Arabidopsis, jasmonate signaling is implicated in the timing of both floral organ abscission and leaf senescence, potentially acting in parallel pathways with ethylene (B1197577) nih.gov. This compound treatment has also been shown to rescue sepal senescence and abscission phenotypes in Arabidopsis mutants frontiersin.org. Furthermore, MeJA is known to induce abscission in various plant organs mdpi.com.
Impact on Seed Germination and Seedling Establishment
The effect of this compound on seed germination and seedling establishment is variable, often exhibiting inhibitory effects at higher concentrations or specific conditions usp.brbohrium.comnih.govoup.com. In rice, seed treatment with MeJA significantly reduced seed germination and seedling emergence compared to controls nih.govfrontiersin.org. For example, a 48% reduction in seedling emergence was observed with MeJA treatment nih.govfrontiersin.org. Similarly, MeJA inhibited the germination of triticale kernels, possibly by decreasing α-amylase activity and leading to a depletion of soluble carbohydrates, thereby delaying seedling development cabidigitallibrary.org. In wheat, while MeJA promoted dormancy release in dormant grains, it inhibited embryo growth in after-ripened grains oup.com. In Arabidopsis, MeJA treatment has been shown to reduce seed mass and germination percentage nih.gov.
Compound List
this compound (MeJA)
Jasmonic acid (JA)
Coronatine (COI1)
Jasmonate ZIM-domain (JAZ) proteins
Abscisic acid (ABA)
Indole-3-acetic acid (IAA)
Gibberellins (GAs)
Brassinosteroids (BRs)
Ethylene (ET)
Salicylic (B10762653) acid (SA)
Strigolactones (SLs)
MYC2, MYC3, MYC4 (Transcription factors)
TARGET OF EAT (TOE)1 and TOE2 (Transcription factors)
APETALA2/ERF domain TFs (Transcription factors)
NINJA (Protein)
Gretchen Hagen3 (GH3) enzymes
GH3.3, GH3.5 (Enzymes)
ANTHRANILATE SYNTHASE Α1 (ASA1) (Enzyme)
YUCCA2 (Enzyme)
MYB21, MYB24 (Transcription factors)
AGAMOUS (AG) (Gene/protein)
DWARF4 (DWF4) (Gene/protein)
BRASSINAZOLE RESISTANT 1 (BZR1) (Transcription factor)
PHYTOCHROME INTERACTING FACTOR (PIF) family (Transcription factors)
WAVY ROOT GROWTH 2 (WAG2) (Gene/protein)
Phenylalanine Ammonia-Lyase (PAL) (Enzyme)
Lsi1, Lsi2 (Genes/proteins)
JASMONATE RESISTANT 1 (JAR1) (Gene/protein)
JASMONIC ACID INSENSITIVE 1 (JAI1) (Gene/protein)
CORONATINE INSENSITIVE 1 (COI1) (Gene/protein)
JASMONATE ZIM-DOMAIN (JAZ) (Proteins)
12-oxophytodienoic acid (OPDA) (Precursor)
3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) (Intermediate)
Allene (B1206475) oxide synthase (AOS) (Enzyme)
Allene oxide cyclase (AOC) (Enzyme)
Jasmonic acid carboxyl methyltransferase (JMT) (Enzyme)
13-lipoxygenase (LOX) (Enzyme)
WRKY transcription factor (Transcription factor)
Trypsin inhibitors (Defense compounds)
Flavonoids (Secondary metabolites)
Anthraquinones (Secondary metabolites)
Anthocyanin (Secondary metabolites)
Xanthonoid (Secondary metabolites)
Centelloside (Secondary metabolite)
Galanthamine (Secondary metabolite)
Lycorine (Secondary metabolite)
Triterpenoids (Secondary metabolites)
Linolenic acid (Fatty acid)
Reactive oxygen species (ROS) (Molecules)
Reactive nitrogen species (RNS) (Molecules)
Hydrogen sulfide (B99878) (H2S) (Gas)
Silicon (Si) (Element)
Potassium (K) (Element)
Chlorine (Cl) (Element)
Sulfur (S) (Element)
Control of Stomatal Aperture and Gas Exchange
Stomata, pores on the surface of plant leaves, are crucial for regulating gas exchange (CO₂ uptake for photosynthesis and O₂ release) and controlling water loss through transpiration. The aperture of these pores is dynamically modulated by various environmental cues and internal signaling pathways, with phytohormones playing a central role. This compound (MeJA), a volatile derivative of jasmonic acid (JA), is recognized as a significant regulator of stomatal movement, primarily inducing stomatal closure. This action is vital for plant adaptation to stress conditions, particularly drought and salinity, by reducing water loss frontiersin.orgfrontiersin.orgmdpi.commdpi.comajol.info.
Mechanisms of MeJA-Induced Stomatal Closure
MeJA's effect on stomatal aperture is mediated through complex signaling cascades that often overlap with those of abscisic acid (ABA), another key hormone involved in stomatal closure frontiersin.orgfrontiersin.orgoup.commedcraveonline.com. Key components of this signaling network include:
Reactive Oxygen Species (ROS) and Nitric Oxide (NO): MeJA treatment triggers the production of ROS, particularly hydrogen peroxide (H₂O₂), and nitric oxide (NO) within guard cells. These molecules act as second messengers, leading to changes in guard cell turgor and subsequent stomatal closure frontiersin.orgmdpi.comnih.govresearchgate.netplos.orgnih.govoup.com. Enzymes such as NADPH oxidases (e.g., AtRbohD/F) and copper amine oxidases (e.g., AtCuAOβ) have been identified as sources of ROS in MeJA-induced stomatal closure frontiersin.orgoup.comnih.govnih.gov.
Calcium Signaling: MeJA elicits oscillations in cytosolic calcium (Ca²⁺) levels in guard cells. This increase in intracellular Ca²⁺ is a critical step in the signaling pathway, activating downstream components that control ion channels responsible for stomatal closure frontiersin.orgfrontiersin.orgmdpi.comoup.comnih.gov.
Ion Channel Modulation: The closure of stomata involves the efflux of ions, such as potassium (K⁺), from guard cells. MeJA signaling influences ion channels, including K⁺-efflux channels and slow anion channels, contributing to the loss of turgor in guard cells and the reduction of stomatal aperture frontiersin.orgmdpi.com.
Interaction with ABA Signaling: MeJA signaling pathways are intricately linked with ABA signaling. MeJA can stimulate ABA biosynthesis, and ABA-deficient mutants often exhibit reduced sensitivity to MeJA-induced stomatal closure, suggesting a dependence on endogenous ABA levels frontiersin.orgfrontiersin.orgoup.commedcraveonline.com. Components of the ABA signaling pathway, such as the receptor COI1 (Coronatine Insensitive 1), protein phosphatases 2C (ABI1, ABI2), and kinases like OST1, are also involved in MeJA-mediated stomatal closure oup.comresearchgate.netnih.govmdpi.comcytgen.com. Transcription factors, including MYC2 and ANAC TFs, play regulatory roles in integrating jasmonate signaling with stomatal dynamics mdpi.com.
Dose-Dependency: The response of stomata to MeJA is dose-dependent. While higher concentrations generally promote closure, some studies suggest that very low concentrations might initially lead to a slight opening in specific experimental setups mdpi.commdpi.comtandfonline.com.
Impact on Gas Exchange
The stomatal closure induced by MeJA directly impacts gas exchange by reducing stomatal conductance (Gs). This reduction limits the diffusion of CO₂ into the leaf, thereby decreasing the net assimilation rate (A) and potentially affecting photosynthetic efficiency. Similarly, transpiration rates are lowered, which is a beneficial response under water-limiting conditions mdpi.comajol.infotandfonline.comtandfonline.compjoes.comoup.com.
Table 1: Effect of this compound (MeJA) on Stomatal Conductance in Soybean
| Condition | MeJA Treatment | Percentage Reduction in Stomatal Conductance (%) | Source |
| Water-stressed | Applied | 16.23 | ajol.info |
| Well-watered | Applied | 7.56 | ajol.info |
These findings highlight MeJA's role in modulating stomatal aperture as a mechanism for water conservation and stress adaptation.
Compound List:
this compound (MeJA)
Jasmonic Acid (JA)
Abscisic Acid (ABA)
Coronatine (COR)
Salicylic Acid (SA)
Ethylene (ET)
Hydrogen Peroxide (H₂O₂)
Nitric Oxide (NO)
Calcium (Ca²⁺)
Potassium (K⁺)
NADPH oxidases (e.g., AtRbohD/F)
COI1 (Coronatine Insensitive 1)
JAZ proteins (Jasmonate ZIM Domain proteins)
MYC2 (transcription factor)
ANAC TFs (e.g., ANAC19/55/72)
AtCuAOβ (Copper Amine Oxidase β)
OST1 (Snf-related protein kinase)
ABI1, ABI2 (Protein phosphatases 2C)
12-oxo-phytodienoic acid (OPDA)
Methyl Jasmonate in Plant Biotic Stress Responses
Defense Mechanisms Against Pathogen Infection
The jasmonate signaling pathway is a cornerstone of the plant's innate immune system, particularly in mounting a defense against specific types of pathogens. hep.com.cnnih.gov While the salicylic (B10762653) acid (SA) pathway is traditionally associated with resistance to biotrophic pathogens (which feed on living tissue), the JA/MeJA pathway is central to the defense against necrotrophic pathogens, which kill host cells to feed on the dead tissue. researchgate.nethep.com.cnscirp.org
Plants have evolved defense mechanisms mediated by jasmonic acid to counter necrotrophic pathogens, as the cell death that aids these pathogens renders other defense strategies ineffective. hep.com.cn The JA signaling pathway is strongly activated upon infection by necrotrophic fungi, initiating a more effective defense than other immune responses in this context. hep.com.cn Research has consistently shown that the biosynthesis and accumulation of jasmonates are induced in plants that are resistant to necrotrophic fungi like Botrytis cinerea and Alternaria brassicicola. nih.govscirp.org Plants with impaired JA signaling exhibit increased susceptibility to these pathogens. researchgate.nethep.com.cn
Exogenous application of MeJA has been demonstrated to enhance resistance against several necrotrophic fungal species. hep.com.cn For instance, wheat pre-treated with MeJA showed delayed symptom development against Fusarium pseudograminearum and enhanced resistance to Stagonospora nodorum. hep.com.cn Similarly, the JA pathway is involved in responses to bacterial pathogens. While the interplay is complex, the jasmonate response has been shown to reduce disease caused by bacteria such as Pseudomonas syringae and Xanthomonas campestris in tomato plants. nih.gov The role of MeJA as a key mediator in these defense responses is supported by the observation that its synthesizing enzyme, JA carboxyl methyltransferase (JMT), is induced in plants following treatment with fungal elicitors. nih.govencyclopedia.pub
Table 1: Examples of Necrotrophic Pathogens Affected by MeJA-Mediated Defenses
| Pathogen Species | Type | Host Plant Example(s) | Key Finding | Citation(s) |
|---|---|---|---|---|
| Botrytis cinerea | Fungus | Arabidopsis, Tomato | JA signaling is crucial for resistance; mutants are more susceptible. | hep.com.cnscirp.org |
| Alternaria brassicicola | Fungus | Arabidopsis, Brassica juncea | JA pathway activation is a key defense response. | nih.govscirp.org |
| Sclerotinia sclerotiorum | Fungus | Arabidopsis | JA-dependent responses are induced upon infection. | nih.gov |
| Pseudomonas syringae | Bacterium | Tomato, Arabidopsis | JA response can reduce disease, though SA pathway is also key. | researchgate.netnih.gov |
| Fusarium pseudograminearum | Fungus | Wheat | MeJA pre-treatment delays disease symptoms. | hep.com.cn |
| Stagonospora nodorum | Fungus | Wheat | MeJA pre-treatment enhances resistance. | hep.com.cn |
A primary mechanism through which MeJA effectuates defense is by inducing the expression of Pathogenesis-Related (PR) genes. nih.gov PR proteins have antimicrobial properties and contribute to reinforcing the plant's defenses. nih.gov The application of MeJA has been shown to enhance the expression of multiple PR genes, including MhPR1, MhPR5, and MhPR8 in Malus hupehensis. nih.gov In maize, promoters of 15 out of 17 identified ZmPR-1 genes contained MeJA-responsive elements, and their expression was affected by exogenous MeJA application. nih.gov
Notably, MeJA often acts synergistically with another plant hormone, ethylene (B1197577), to induce PR genes. nih.govoup.com Combinations of MeJA and ethylene can cause a synergistic induction of PR-1b and osmotin (B1177005) (PR-5) in tobacco. nih.govoup.com This synergistic action highlights the complex and interconnected nature of plant hormone signaling networks in defense. nih.gov Other JA-responsive defense genes activated by necrotrophic fungi include plant defensin (B1577277) 1.2 (PDF1.2) and thionin 2.1 (thi2.1). hep.com.cn
Table 2: Pathogenesis-Related (PR) Genes Induced by Methyl Jasmonate
| Gene Family | Specific Gene Example(s) | Plant Species | Observation | Citation(s) |
|---|---|---|---|---|
| PR-1 | PR-1b, MhPR1, ZmPR-1 | Tobacco, Malus hupehensis, Maize | Induced by MeJA, often synergistically with ethylene. | nih.govnih.govnih.govoup.com |
| PR-5 | Osmotin, MhPR5 | Tobacco, Malus hupehensis | Synergistically induced by MeJA and ethylene. | nih.govnih.govoup.com |
| PR-8 | MhPR8 | Malus hupehensis | Expression enhanced by MeJA treatment. | nih.gov |
| Plant Defensin | PDF1.2 | Arabidopsis | Expression induced by JA signaling in response to necrotrophs. | hep.com.cnscirp.org |
| Thionin | thi2.1 | Arabidopsis | Expression induced by JA signaling in response to necrotrophs. | hep.com.cn |
Induced Resistance Against Insect Herbivory and Mites
This compound is a central signaling molecule in inducing plant defenses against insect herbivores and mites. researchgate.netresearchgate.net Damage from chewing insects triggers the JA signaling pathway, leading to the synthesis of a wide array of defensive compounds and proteins that deter feeding and reduce herbivore performance. youtube.comnih.gov
One of the most well-documented responses to MeJA signaling is the production of protease inhibitors (PIs). mdpi.comnih.gov These proteins, when ingested by herbivores, interfere with their digestive enzymes, leading to reduced growth and development. mdpi.com The application of MeJA to plants like tomato and alfalfa has been shown to induce the synthesis and accumulation of PIs. nih.govnih.gov This response is not just localized; airborne MeJA can induce PI synthesis in neighboring, undamaged plants, demonstrating its role in inter-plant communication. nih.govnih.gov
Beyond PIs, MeJA induces the synthesis of a variety of other anti-feedant and toxic secondary metabolites. nih.govresearchgate.net These include compounds like polyphenols, tannins, and resins. researchgate.netmdpi.com For example, exogenous application of MeJA on conifer species led to enhanced levels of non-volatile resin and polyphenolics. researchgate.net In peanuts, JA treatment induced a significant increase in total phenolic and tannin content. mdpi.com
Table 3: MeJA-Induced Anti-Herbivore Defense Compounds
| Defense Compound Class | Specific Example(s) | Plant Species Example | Effect on Herbivore | Citation(s) |
|---|---|---|---|---|
| Protease Inhibitors (PIs) | Trypsin inhibitors | Tomato, Alfalfa, Peanut | Inhibit digestion, reduce growth. | mdpi.comnih.govnih.gov |
| Phenolics | Polyphenols, Tannins | Peanut, Conifers | Act as anti-feedants, reduce digestibility. | researchgate.netmdpi.com |
| Terpenoids | Non-volatile resins | Conifers | Deterrent, potentially toxic. | researchgate.netresearchgate.net |
In addition to direct defenses, MeJA triggers indirect defense mechanisms by inducing the production of a specific blend of volatile organic compounds (VOCs), often called herbivore-induced plant volatiles (HIPVs). nih.govusda.gov These airborne chemical signals serve to attract the natural enemies of the attacking herbivores, such as parasitic wasps and predators. researchgate.netijcmas.com This tritrophic interaction benefits the plant by reducing the herbivore pressure.
Exogenous application of MeJA has been widely used to simulate herbivore damage and study these indirect defenses. nih.gov Treating plants like cotton and maize with MeJA induces the emission of a VOC profile that is very similar to the one released after actual herbivore feeding. usda.gov This blend often includes terpenes like (E)-β-ocimene and linalool (B1675412), green leaf volatiles such as (Z)-3-hexenyl acetate, and aromatic compounds like methyl salicylate. usda.govresearchgate.netresearchgate.net Field studies have confirmed that grapevines baited with MeJA dispensers attracted significantly more parasitic wasps. wsu.edu This demonstrates that MeJA is a key regulator in orchestrating the chemical "cry for help" that recruits bodyguards for the plant. researchgate.net
Plant-Plant and Plant-Herbivore Communication Mediated by Volatile this compound
This compound (MeJA), the volatile ester form of jasmonic acid (JA), is a critical signaling molecule in plant defense. researchgate.netresearchgate.net Due to its ability to become airborne, MeJA facilitates communication not only within a single plant (intra-plant) but also between different plants (inter-plant) and across trophic levels, such as between plants and the enemies of their herbivores. researchgate.netnih.govnih.gov This communication is a key component of how plants respond to biotic stresses like herbivory. mdpi.com
Plant-to-Plant Warning Signals
When a plant is attacked by an herbivore, it often releases a blend of volatile organic compounds (VOCs), including MeJA. nih.govmdpi.com This airborne chemical plume acts as a warning signal to nearby plants, even if they are not yet under attack. nih.gov The reception of these volatile signals allows neighboring plants to "eavesdrop" and prime their own defense systems in preparation for impending threats. mdpi.com
Research has demonstrated this phenomenon across various plant species. One of the earliest and most well-known examples involves sagebrush (Artemisia tridentata). nih.gov Damaged sagebrush emits MeJA, which, when perceived by neighboring wild tobacco plants, induces the production of defensive proteinase inhibitors, making them more resistant to herbivores. nih.gov Similarly, studies on bilberry (Vaccinium myrtillus) have shown that treating ramets with MeJA led to significantly less insect herbivory compared to controls, and this effect was observed in neighboring, untreated ramets as well, suggesting a transfer of the defense signal. nih.gov
The process of receiving these volatile cues can trigger significant morphophysiological changes in the receiver plants. mdpi.comresearchgate.net For instance, in Sorghum bicolor, MeJA was found to be a potential trigger for communication between neighboring plants through both above-ground and root-to-root signaling. mdpi.comresearchgate.net Plants that received the signal transmitted information through their roots to adjacent plants, resulting in structural changes in root anatomy and altered physiological responses like lower stomatal conductance and CO2 assimilation upon initial exposure. mdpi.comresearchgate.net This preparation allows the receiving plant to mount a faster and more robust defense response when an actual attack occurs. mdpi.com The effectiveness of MeJA as a transmissible signal is considered greater than that of the non-volatile jasmonic acid due to its ability to diffuse through the air. researchgate.net
Summoning an Herbivore's Enemies
Beyond alerting other plants, MeJA plays a crucial role in a sophisticated indirect defense strategy: attracting the natural enemies of the attacking herbivores. nih.govnih.gov This tri-trophic interaction involves the plant, the herbivore, and the herbivore's predators or parasitoids. nih.gov When a plant is damaged by a chewing insect, the resulting MeJA production and signaling cascade leads to the synthesis and release of a specific blend of VOCs. nih.govnih.gov This volatile bouquet serves as a chemical "SOS" signal, guiding predators and parasitoids to the location of their prey. nih.govnih.gov
Numerous studies have confirmed that the exogenous application of MeJA can mimic this natural process. nih.gov For example, treating plants with MeJA has been shown to attract predatory mites, parasitoid wasps, and predatory bugs. nih.govnih.gov Research on Ficus hahliana trees in a tropical forest demonstrated that MeJA-treated trees attracted significantly more insect enemies. cambridge.orgresearchgate.net Using dummy caterpillars, the study found that predation rates were, on average, doubled on trees sprayed with MeJA compared to control trees, indicating that the chemical signals were successfully recruiting predators. cambridge.orgresearchgate.net
Similarly, studies on agricultural crops like Brassica oleracea (Brussels sprouts) have shown that jasmonate-induced volatiles attract parasitoids. nih.gov The application of jasmonic acid, which triggers similar pathways as MeJA, resulted in the emission of a volatile blend that was attractive to wasps that parasitize the herbivores feeding on the plants. nih.gov While this mechanism is well-documented for arthropod predators, research into whether these signals also attract insectivorous birds has yielded more nuanced results. nih.govtandfonline.com
The induction of these volatile defenses is a central part of the plant's response, regulated by the jasmonate signaling pathway. mdpi.comoup.com The release of MeJA and other VOCs can deter herbivores directly while simultaneously recruiting "bodyguards" to eliminate the threat, showcasing a highly evolved and complex communication system. nih.govnih.gov
Methyl Jasmonate in Plant Abiotic Stress Tolerance
Response and Adaptation to Drought Stress
Methyl jasmonate is a key regulator in plant adaptation to water-deficient conditions. Its application and endogenous accumulation trigger a cascade of physiological and molecular responses that collectively enhance drought tolerance. One of the primary mechanisms is the regulation of stomatal closure to reduce water loss through transpiration. nih.govfrontiersin.org In species like broad bean and barley, MeJA has been shown to induce stomatal closure, thereby conserving water. nih.gov
Furthermore, MeJA activates the plant's antioxidant defense system to combat oxidative stress, a common consequence of drought. It enhances the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). nih.gov This enzymatic response helps neutralize reactive oxygen species (ROS) and protect cellular components from damage. In addition to enzymatic defenses, MeJA promotes the accumulation of non-enzymatic antioxidants and osmoprotectants, including proline and soluble sugars, which aid in osmotic adjustment and cellular stability. nih.govtandfonline.com
Research across various plant species has demonstrated the efficacy of MeJA in improving drought resistance. For instance, in maize, MeJA application increased the content of total carbohydrates, soluble sugars, and proline, alongside boosting the activity of CAT, POD, and SOD. nih.gov Similarly, studies on rice revealed that drought conditions led to a 19-fold increase in MeJA levels in young panicles, which correlated with changes in grain yield. frontiersin.orgnih.gov While MeJA can enhance vegetative tolerance, its influence during the reproductive stages can sometimes lead to a reduction in grain yield by affecting spikelet development. nih.gov
Table 1: Effects of this compound (MeJA) on Drought Tolerance in Various Plant Species
| Plant Species | Observed Effects of MeJA under Drought Stress | Reference |
|---|---|---|
| Rice (Oryza sativa) | Endogenous MeJA levels increased 19-fold in panicles; influenced ABA biosynthesis and grain yield. | frontiersin.orgnih.gov |
| Soybean (Glycine max) | Improved drought tolerance through enhanced antioxidant enzyme activity, proline accumulation, and relative water content. | nih.govfrontiersin.org |
| Maize (Zea mays) | Increased total carbohydrates, soluble sugars, proline, and activities of CAT, POD, and SOD. | nih.gov |
| Citrus (Huangguogan) | Significantly increased proline and soluble sugar content; enhanced SOD and POD activities; reduced O2- and H2O2 levels. | tandfonline.com |
| Summer Savory (Satureja hortensis) | Improved growth parameters, relative water content, proline content, and antioxidant activity. | researchgate.net |
| Cauliflower (Brassica oleracea) | Activated enzymatic (SOD, POD, CAT, APX) and non-enzymatic (proline, soluble sugar) antioxidant systems. | nih.govnih.gov |
Mitigation of Salinity Stress Effects
Salinity is a major abiotic stress that hampers crop productivity by causing osmotic stress and ion toxicity. This compound has emerged as a significant factor in alleviating the detrimental effects of high salt concentrations in the soil. mdpi.com It helps plants maintain ion homeostasis, a critical factor for survival under saline conditions. mdpi.com MeJA treatment has been shown to reduce the accumulation of sodium ions (Na+) in plant tissues while promoting the uptake and retention of potassium ions (K+), thereby improving the K+/Na+ ratio. mdpi.comcabidigitallibrary.org This modulation of ion transport is crucial for mitigating the toxic effects of sodium.
In rice cultivars subjected to salt stress, MeJA application led to maximum K+ accumulation in both leaves and roots and influenced the expression of genes involved in ion transport, such as OsHKT and OsHAK. mdpi.com Similarly, in narcissus plants, foliar application of MeJA reduced Na+ and chloride (Cl-) concentrations in leaves and bulbs while increasing K+ concentration. cabidigitallibrary.org
Beyond ion homeostasis, MeJA also enhances the plant's antioxidant capacity to cope with salt-induced oxidative stress. It triggers the accumulation of antioxidant enzymes like ascorbate peroxidase (APX), superoxide dismutase (SOD), and peroxidase (POD). mdpi.comnih.gov In rice, MeJA treatment significantly stimulated the accumulation of hydrogen peroxide (H2O2) and APX. mdpi.com By bolstering these defense mechanisms, MeJA helps protect the photosynthetic apparatus and maintain relative water content and membrane stability, ultimately improving plant growth under saline conditions. mdpi.comnih.gov
Table 2: Effects of this compound (MeJA) on Salinity Tolerance in Various Plant Species
| Plant Species | Observed Effects of MeJA under Salinity Stress | Reference |
|---|---|---|
| Rice (Oryza sativa) | Increased K+ accumulation; decreased Na+ concentration; triggered H2O2 and APX accumulation; improved water use efficiency and photochemical efficiency. | mdpi.comasianindexing.com |
| Narcissus (Narcissus tazetta L.) | Reduced leaf Na+ by up to 14% and bulb Na+ by up to 17%; increased leaf K+ by 12%; improved overall growth and biomass. | cabidigitallibrary.org |
| Soybean (Glycine max) | Improved performance under salinity when applied via foliar spray. | nih.gov |
| Strawberry (Fragaria x ananassa) | Improved physiological characteristics including a reduced Na+/K+ ratio and increased antioxidant activity. | nih.gov |
| Rapeseed (Brassica napus) | Counteracted inhibitory effects of NaCl by increasing relative water content, soluble sugar content, and photosynthesis rate. | nih.gov |
Enhancement of Tolerance to Temperature Extremes
This compound is integral to plant responses to both cold and heat stress, activating signaling pathways that lead to enhanced tolerance.
Low temperatures adversely affect plant growth and can be lethal. Jasmonates, including MeJA, positively mediate the plant's response to cold stress. mdpi.comoup.com Endogenous jasmonate levels are known to increase significantly in plants like Arabidopsis, tomato, and rice upon exposure to cold. mdpi.com
A key mechanism involves the positive regulation of the ICE-CBF (Inducer of CBF Expression-C-Repeat Binding Factor) transcriptional pathway. oup.com MeJA enhances the expression of cold-responsive (COR) genes downstream of this pathway, leading to the accumulation of cryoprotective compounds such as proline, polyamines, and soluble sugars. oup.comnih.govresearchgate.net In tomato plants, MeJA-induced cold tolerance is linked to MYC2-mediated polyamine biosynthesis. frontiersin.org
Exogenous application of MeJA has been shown to improve freezing tolerance in Arabidopsis, even without prior cold acclimation. oup.comfrontiersin.org In wheat, MeJA treatment helped protect against oxidative damage by reducing levels of hydrogen peroxide and malondialdehyde (MDA) while enhancing the activities of antioxidant enzymes. nih.gov It also led to a partial recovery of photosynthetic parameters that were negatively affected by the cold. nih.gov
Table 3: Effects of this compound (MeJA) on Cold and Chilling Tolerance
| Plant Species | Observed Effects of MeJA under Cold Stress | Reference |
|---|---|---|
| Arabidopsis (Arabidopsis thaliana) | Enhanced freezing tolerance by positively regulating the ICE-CBF pathway; increased accumulation of cryoprotective compounds. | mdpi.comoup.comfrontiersin.org |
| Wheat (Triticum aestivum) | Promoted cold tolerance by enhancing antioxidant enzyme activities (MnSOD, CAT), increasing proline content, and upregulating COR genes (WCS19, WCS120). Reduced H2O2 and MDA levels. | nih.gov |
| Tomato (Solanum lycopersicum) | Increased chilling tolerance through MYC2-mediated polyamine biosynthesis. Acted synergistically with melatonin (B1676174) to increase Fv/Fm and decrease electrolyte leakage. | frontiersin.org |
| Rice (Oryza sativa) | Endogenous jasmonate levels increased in response to cold stress. | mdpi.comnih.gov |
High temperatures can cause severe damage to cellular structures and metabolic processes. This compound plays a crucial role in plant acclimation to heat stress. mdpi.com Exposure to heat stress leads to the accumulation of various jasmonates, which in turn activates a signaling pathway that enhances thermotolerance. mdpi.comfrontiersin.org
Application of MeJA helps maintain cell viability and membrane integrity under high temperatures, as demonstrated by lower electrolyte leakage and malondialdehyde (MDA) content in treated plants. nih.govmdpi.com In perennial ryegrass, MeJA-pretreated plants exhibited significantly higher relative water content (RWC) and lower electrolyte leakage after 14 days of heat stress. nih.gov
MeJA also enhances heat tolerance by improving photosynthetic performance and antioxidant defenses. mdpi.comigrownews.com In rice, exogenous MeJA alleviated the negative impact of high temperatures by increasing stomatal conductance and transpiration rates, which helps to cool the leaves. mdpi.com In wheat, MeJA application boosted the antioxidant defense system, improved sulfur assimilation, and optimized ethylene (B1197577) levels, all of which contributed to better heat stress tolerance. igrownews.com
Table 4: Effects of this compound (MeJA) on Heat Stress Acclimation
| Plant Species | Observed Effects of MeJA under Heat Stress | Reference |
|---|---|---|
| Arabidopsis (Arabidopsis thaliana) | Maintained cell viability and conferred tolerance; heat stress increased accumulation of JA, MeJA, and JA-Ile. Activated DREB2A expression. | mdpi.com |
| Perennial Ryegrass (Lolium perenne L.) | Increased relative water content (RWC); decreased electrolyte leakage (EL) and malondialdehyde (MDA) content. | nih.gov |
| Rice (Oryza sativa) | Alleviated yield loss by increasing stomatal conductance, transpiration rate, and antioxidant capacity (carotenoid content), while reducing MDA content. | mdpi.com |
| Wheat (Triticum aestivum L.) | Reduced oxidative stress, improved sulfur assimilation (by 73.6%), boosted antioxidant defense (SOD, APX, GR), and improved photosynthesis (by 75%). | igrownews.com |
Detoxification and Tolerance to Heavy Metal Stress (e.g., Arsenic)
Heavy metal contamination in soil poses a severe threat to plant health and food safety. mdpi.com this compound has been identified as a key phytohormone in enhancing plant tolerance to heavy metals like arsenic (As) and cadmium (Cd). nih.govnih.gov The protective mechanisms involve limiting metal uptake, enhancing antioxidant defense, and facilitating detoxification. nih.gov
In the case of arsenic stress, MeJA application has been shown to reduce arsenic-induced oxidative damage by improving the plant's antioxidant system. researchgate.netresearchgate.net It helps regulate the redox states of crucial antioxidants like ascorbate (AsA) and glutathione (B108866) (GSH), which are involved in chelating and sequestering metal ions. researchgate.net Studies on oilseed rape (Brassica napus) revealed that MeJA treatment effectively reduced the levels of H2O2 and superoxide radicals in roots while enhancing antioxidant enzyme activities. researchgate.net
Furthermore, MeJA can influence the transport of heavy metals. In rice, MeJA was found to alter the expression of arsenic transporters, promoting detoxification. nih.govresearchgate.net By decreasing the uptake and translocation of arsenic from the roots to the shoots, MeJA helps to lower the accumulation of the toxic element in the edible parts of the plant. nih.govresearchgate.net This regulation of ion transport systems is a fundamental aspect of JA-mediated tolerance to heavy metals. nih.gov
Table 5: Effects of this compound (MeJA) on Plant Tolerance to Arsenic (As) Stress
| Plant Species | Observed Effects of MeJA under Arsenic (As) Stress | Reference |
|---|---|---|
| Oilseed Rape (Brassica napus) | Reduced As-induced oxidative damage by regulating ascorbate (AsA) and glutathione (GSH) redox states; decreased As uptake; enhanced antioxidant enzyme activities. | nih.govresearchgate.net |
| Rice (Oryza sativa) | Alleviated As(III) toxicity; altered the expression of As(III) transporters (e.g., OsNRAMP1) to promote detoxification. | nih.govresearchgate.net |
Responses to Mechanical Wounding and Injury
Mechanical wounding, whether from herbivores or physical damage, triggers a rapid and robust defense response in plants, and jasmonates are central to this process. psu.edu Following an injury, there is an immediate and sharp increase in the levels of jasmonic acid and its derivatives, including MeJA, at the wound site. psu.edu
The wound signaling pathway in plants is complex and appears to operate through at least two distinct routes. One pathway is JA-independent and is primarily responsible for activating gene expression locally, in the immediate vicinity of the wound. nih.gov The second pathway is JA-dependent and is crucial for the systemic response, activating defense genes throughout the entire aerial part of the plant, far from the initial injury site. nih.gov
This systemic response is critical for preparing the rest of the plant for potential future attacks. The accumulation of jasmonates leads to the expression of a wide range of defense-related genes, including those that encode proteinase inhibitors and enzymes involved in the synthesis of other protective secondary metabolites. psu.edunih.gov The conversion of JA to the volatile MeJA allows for airborne signaling, potentially alerting neighboring plants to the threat.
Role in Plant Nutritional Stress Responses (e.g., nutrient deficiency)
This compound (MeJA), a derivative of the phytohormone jasmonic acid (JA), plays a significant role in modulating plant responses to nutritional stress, which is a major abiotic factor limiting plant growth and productivity. researchgate.netnih.gov The jasmonate signaling pathway is integral to how plants adapt to deficiencies of both macronutrients and micronutrients. nih.govoup.com When plants experience nutrient limitations, their internal hormonal balance shifts, and jasmonates act as key signaling molecules to orchestrate a range of physiological and molecular responses. researchgate.net
Research indicates that jasmonates influence nutrient homeostasis by affecting uptake, transport, and distribution processes. researchgate.net For instance, under nitrogen (N) deficiency, JA biosynthesis and signaling are modulated to regulate plant mechanisms. researchgate.net The transcription factor JIN1/MYC2, a central component in jasmonate signaling, has been shown to directly bind to the promoter of the nitrate (B79036) transporter gene NRT1.1 and repress its expression in Arabidopsis. researchgate.net This suggests a complex regulatory role where jasmonates help balance growth and defense under nutrient-limited conditions.
The influence of MeJA extends to other nutrients as well. Studies have demonstrated that low levels of potassium (K) can enhance a plant's defense capabilities, a response linked to JA signaling. researchgate.net Furthermore, MeJA application has been observed to cause changes in leaf properties, such as trichome density and cuticle thickness, which in turn can affect the foliar absorption of micronutrients like zinc (Zn), manganese (Mn), and iron (Fe). nih.gov In one study, MeJA treatment increased the foliar absorption of these nutrients by up to five-fold in sunflowers, while it had the opposite effect in tomatoes, highlighting species-specific responses. nih.gov
The interaction between jasmonates and other phytohormones is also crucial in shaping plant development under mineral deficiencies. nih.gov By influencing processes like root growth and nutrient transport, MeJA helps plants manage their limited resources and adapt their growth strategy to survive periods of nutritional stress. researchgate.netnih.gov
Table 1: Research Findings on this compound (MeJA) and Nutritional Stress
| Plant Species | Nutrient Studied | Key Findings | Reference(s) |
| Arabidopsis thaliana | Nitrogen (N) | The JA signaling transcription factor JIN1/MYC2 represses the expression of the nitrate transporter gene NRT1.1. | researchgate.net |
| Helianthus annuus (Sunflower) | Zinc (Zn), Manganese (Mn), Iron (Fe) | Application of 1 mM MeJA increased foliar absorption of Zn, Mn, and Fe up to 3- to 5-fold. | nih.gov |
| Solanum lycopersicum (Tomato) | Zinc (Zn), Manganese (Mn), Iron (Fe) | Application of 1 mM MeJA decreased foliar absorption of Zn, Mn, and Fe by 0.5- to 0.9-fold. | nih.gov |
| Glycine max (Soybean) | Zinc (Zn), Manganese (Mn), Iron (Fe) | Application of 1 mM MeJA had no significant effect on the foliar absorption of these nutrients. | nih.gov |
Regulation of Antioxidant Defense Systems Under Stress
A primary mechanism by which this compound confers tolerance to abiotic stresses is through the potent regulation of the plant's antioxidant defense systems. researchgate.net Abiotic stresses such as drought, salinity, heavy metals, and extreme temperatures lead to the excessive production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻). nih.gov These ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov
MeJA plays a crucial role in mitigating this oxidative stress by activating a network of both enzymatic and non-enzymatic antioxidants. researchgate.netmdpi.com In the presence of stress, MeJA signaling pathways are activated, leading to the enhanced expression and activity of key antioxidant enzymes. nih.govnih.gov These enzymes include:
Superoxide Dismutase (SOD): This enzyme is the first line of defense, converting the highly reactive superoxide radical into hydrogen peroxide. nih.gov
Catalase (CAT): This enzyme decomposes hydrogen peroxide into water and oxygen. nih.govnih.gov
Ascorbate Peroxidase (APX): APX utilizes ascorbate (Vitamin C) to detoxify hydrogen peroxide. nih.govnih.gov
Peroxidase (POD) and Guaiacol Peroxidase (GPOD): These enzymes are involved in a wide range of defensive processes, including the scavenging of H₂O₂. nih.govnih.gov
Numerous studies have documented the ability of exogenous MeJA to boost the activity of these enzymes in various plants under different stress conditions. For example, in walnut seedlings under salt stress, MeJA treatment significantly increased the activities of SOD, POD, and APX. mdpi.com Similarly, in wheat plants subjected to heat stress, MeJA application enhanced antioxidant enzyme activities, which corresponded with a reduction in ROS levels and lipid peroxidation. nih.gov In Brassica napus exposed to arsenic, MeJA minimized oxidative stress by maintaining high redox states of non-enzymatic antioxidants like glutathione and ascorbate and enhancing the activities of SOD, APX, and CAT. frontiersin.org
Table 2: Effect of this compound (MeJA) on Antioxidant Enzymes Under Abiotic Stress
| Plant Species | Abiotic Stress | Antioxidant Enzyme(s) Affected | Observed Effect | Reference(s) |
| Juglans regia (Walnut) | Salinity | SOD, POD, APX | Activities significantly increased versus salt-stressed plants without MeJA. | mdpi.com |
| Triticum aestivum (Wheat) | Heat | SOD, POD, CAT, APX | MeJA application increased the activities of these enzymes. | nih.gov |
| Brassica napus | Arsenic (As) | SOD, APX, CAT, POD | Enhanced enzymatic activities were observed with MeJA application. | frontiersin.org |
| Fragaria × ananassa (Strawberry) | Salinity | SOD, APX, Peroxidase | Treatment with 0.25 mM MeJA increased the activity of antioxidant enzymes. | researchgate.net |
| Vaccinium corymbosum (Blueberry) | Water Deficit | SOD, CAT | MeJA treatment increased the enzymatic activity of SOD and CAT. | mdpi.com |
| Zea mays (Maize) | Paraquat-induced Oxidative Stress | GR, GPOD, APX | MeJA increased the activities of these enzymes, reducing lipid peroxidation. | researchgate.net |
Phytohormone Crosstalk Involving Methyl Jasmonate
Interactions with Abscisic Acid (ABA) Signaling
Methyl jasmonate and abscisic acid (ABA) share significant functional overlap, particularly in regulating stomatal closure, a critical process for water conservation and gas exchange. Both hormones induce stomatal closure in various plant species, mediated by common signaling components within guard cells. Research indicates that MeJA signaling pathways are integrated with early ABA signaling, potentially by influencing ABA receptor complexes.
Key signaling events shared by MeJA and ABA in guard cells include the production of reactive oxygen species (ROS) and nitric oxide (NO), which subsequently elevate cytosolic calcium ([Ca²⁺]cyt) levels. These second messengers activate downstream signaling cascades, including calcium-dependent protein kinases (CDPKs) and anion channels, ultimately leading to stomatal closure. Studies have also shown that MeJA can stimulate ABA biosynthesis, further illustrating the close functional relationship between these two hormones.
| Hormone Pair | Signaling Pathway Component | Observed Effect | Molecular Link/Mechanism | Reference |
| MeJA - ABA | ROS production | Induced | Via NAD(P)H oxidases (AtrbohD/F) | nih.govtandfonline.com |
| MeJA - ABA | NO production | Induced | Associated with NOS activity | nih.govtandfonline.com |
| MeJA - ABA | Cytosolic Ca²⁺ ([Ca²⁺]cyt) | Elevated | Mediated by ROS/NO influx | nih.govtandfonline.com |
| MeJA - ABA | CDPKs (e.g., CPK6) | Activated | Sensed elevated [Ca²⁺]cyt | nih.govtandfonline.com |
| MeJA - ABA | S-type anion channels | Activated | Downstream of CDPKs | nih.govtandfonline.com |
| MeJA - ABA | ABA biosynthesis | Stimulated | Upregulation of NCED3 | oup.com |
| MeJA - ABA | Stomatal closure | Induced | Integrated signaling | nih.govtandfonline.comfrontiersin.org |
Synergistic and Antagonistic Crosstalk with Ethylene (B1197577)
This compound and ethylene (ET) are frequently recognized as defense hormones, often acting synergistically to bolster plant immunity against pathogens and herbivores. Plants deficient in either JA or ET signaling exhibit increased susceptibility to necrotrophic fungi, underscoring their combined importance in defense. This synergistic action is thought to involve key transcription factors like EIN3/EIL1 (ethylene signaling) and MYC2 (JA signaling), which act as nodes integrating these pathways.
Conversely, MeJA and ethylene also engage in antagonistic interactions, particularly during plant development. For instance, MeJA can inhibit ethylene-induced apical hook formation in etiolated seedlings, while ethylene may suppress JA-mediated wounding responses. The molecular basis for this antagonism involves direct mutual inhibition between the signaling components of each pathway, such as MYC2 repressing EIN3/EIL1 function.
| Hormone Pair | Nature of Crosstalk | Physiological Outcome | Key Molecular Players | Reference |
| MeJA - ET | Synergistic | Enhanced defense against necrotrophic pathogens | EIN3/EIL1, MYC2, ERFs | oup.comnih.govresearchgate.net |
| MeJA - ET | Synergistic | Induced pathogen-responsive gene expression | EIN3/EIL1, MYC2, ERFs | oup.comnih.govresearchgate.net |
| MeJA - ET | Antagonistic | Inhibition of apical hook development | MYC2, EIN3/EIL1 | oup.com |
| MeJA - ET | Antagonistic | Suppression of wounding responses | MYC2, EIN3/EIL1 | oup.com |
Interplay with Gibberellin (GA) Pathways
Gibberellins (GAs) and jasmonates (JAs) play crucial, often opposing, roles in regulating plant growth and development, notably in stamen development. GA deficiency or JA deficiency can both lead to reduced stamen filament elongation. GA can modulate JA biosynthesis by influencing genes involved in JA production, thereby promoting JA accumulation. Conversely, JA signaling can impact GA pathways by stabilizing DELLA proteins, which are negative regulators of GA signaling. This interaction can lead to a prioritization of defense over growth. The interplay between JA and GA pathways is often characterized by antagonism, where JA signaling can inhibit GA-induced growth responses.
| Hormone Pair | Interaction Mechanism | Physiological Role | Reference |
| GA - JA | GA modulates JA biosynthesis genes (e.g., DAD1, LOX1) | Promotes JA production | zju.edu.cn |
| JA - GA | JA signaling stabilizes DELLA repressors | Prioritizes defense over growth | pnas.orgresearchgate.net |
| JA - GA | DELLA proteins integrate JA and GA signals | Coordination of growth/defense | researchgate.net |
| JA - GA | Antagonistic effects on plant growth and development | Growth inhibition, defense priming | pnas.orgresearchgate.netfrontiersin.orgsemanticscholar.org |
Integration with Auxin Signaling
The crosstalk between this compound and auxin is particularly significant in regulating root development. MeJA can influence auxin biosynthesis and transport, thereby modulating processes such as lateral root formation and primary root elongation. Studies have shown that MeJA can promote root regeneration and lateral root development by affecting auxin-related genes like YUC (involved in auxin biosynthesis) and PIN (involved in auxin transport). Conversely, MeJA can inhibit primary root growth. Auxin signaling itself can also modulate JA homeostasis. Furthermore, auxin and MeJA can synergistically enhance ABA signaling, impacting germination rates.
| Hormone Pair | MeJA Influence on Auxin Signaling/Metabolism | Effect on Root Development | Molecular Link/Mechanism | Reference |
| MeJA - Auxin | Promotes auxin biosynthesis (YUC2) | Promotes lateral root formation | ERF109, ARFs | nih.govibcas.ac.cn |
| MeJA - Auxin | Modulates auxin transport (PIN2/4) | Promotes lateral root formation | ERF109, ARFs | nih.gov |
| MeJA - Auxin | Represses PLT1 and PLT2 expression | Inhibits primary root development | nih.gov | |
| MeJA - Auxin | Reduces primary root length | Reduced primary root length | Differential YUC gene regulation | ibcas.ac.cn |
| MeJA - Auxin | Reduces lateral root number | Reduced lateral root number | ibcas.ac.cn | |
| MeJA - Auxin - ABA | Synergistic enhancement of ABA signaling | Inhibits germination (additive effect) | ARF10, ARF16, JAZ proteins | oup.com |
Relationship with Salicylic (B10762653) Acid (SA) Defense Pathways
Salicylic acid (SA) and jasmonic acid (JA) are key phytohormones that regulate plant defense responses, albeit typically against different types of attackers. SA primarily confers resistance against biotrophic pathogens, while JA and ethylene are crucial for defense against necrotrophic pathogens and herbivores. A common theme in the SA-JA relationship is antagonism, where SA signaling often suppresses JA-induced defense responses. This antagonism allows plants to mount specific defense strategies tailored to the nature of the threat. For example, SA can suppress the expression of JA-responsive genes like LOX2 and PDF1.2. However, under certain conditions and at specific concentrations, synergistic interactions between SA and JA have also been observed, suggesting a nuanced regulatory balance. The protein NPR1 is implicated in mediating this crosstalk, potentially through cytosolic functions.
| Hormone Pair | Primary Defense Role | Nature of Crosstalk | Effect on JA-responsive Genes | Key Mediator | Reference |
| SA - JA | SA: Biotrophic pathogens; JA: Necrotrophs, herbivores | Antagonistic | Suppressed (LOX2, PDF1.2) | NPR1 | frontiersin.orgnih.govzenodo.org |
| SA - JA | SA: Biotrophic pathogens; JA: Necrotrophs, herbivores | Synergistic (low conc.) | Induced (PDF1.2, PR-1) | apsnet.org |
Complex Signaling Networks in Integrating Environmental Cues
This compound does not operate in isolation but is a central component within broader signaling networks that integrate diverse environmental cues. Jasmonates are involved in plant tolerance to various abiotic stresses, including drought, salinity, cold, and heat. The pathways activated by MeJA are intricately linked with those of other hormones, allowing plants to coordinate responses to multiple stressors simultaneously. For instance, MeJA signaling is influenced by light conditions, with light signaling components like phyB interacting with JA pathways. Key molecular players such as the COI1-JAZ receptor complex and the transcription factor MYC2 serve as critical hubs for integrating signals from various hormones and environmental stimuli, thereby fine-tuning plant responses to ensure survival and optimal development.
| Environmental Cue | Hormone Crosstalk Partner(s) | MeJA Signaling Integration Mechanism | Physiological Outcome | Reference |
| Abiotic Stress | ABA, Auxin, ET, GA, SA | Coordinated regulation of stress tolerance pathways | Drought, salinity, cold, heat tolerance | frontiersin.orgusp.brmdpi.com |
| Light | JA signaling | Interlinked pathways via photoreceptors (e.g., PhyB) | Modulation of JA biosynthesis and defense responses | researchgate.netresearchgate.net |
| Wounding/Pathogens | SA, ET | Complex networks for defense against different attacker types | Differential defense gene activation | frontiersin.orgzenodo.org |
| General Stress | Multiple hormones | COI1-JAZ complex and MYC2 act as integration hubs | Fine-tuning of plant responses to variable environments | researchgate.netresearchgate.netnih.govfrontiersin.org |
Key Signaling Molecules Mentioned
This compound (MeJA): A volatile methyl ester of jasmonic acid, acting as a plant hormone and signaling molecule.
Jasmonic Acid (JA): The parent compound of MeJA, involved in numerous plant processes.
Abscisic Acid (ABA): A key hormone regulating plant responses to abiotic stress, particularly drought.
Ethylene (ET): A gaseous plant hormone involved in growth, development, and stress responses.
Gibberellin (GA): A hormone promoting stem elongation, germination, and floral development.
Auxin (Indole-3-acetic acid, IAA): A primary hormone regulating cell elongation, division, and differentiation.
Salicylic Acid (SA): A hormone crucial for plant defense against biotrophic pathogens and systemic acquired resistance (SAR).
Jasmonate-Isoleucine (JA-Ile): The biologically active conjugate of JA, perceived by the COI1 receptor.
Coronatine: A bacterial phytotoxin that mimics JA and activates jasmonate signaling.
DELLA proteins: Negative regulators of GA signaling, also involved in JA signaling integration.
JAZ proteins (Jasmonate-ZIM-domain): Repressors in JA signaling, degraded upon hormone perception.
MYC2: A key transcription factor in JA signaling, regulating downstream gene expression.
EIN3/EIL1: Transcription factors central to ethylene signaling.
NPR1 (Nonexpressor of Pathogenesis-Related Genes 1): A key regulator in SA signaling and involved in SA-JA crosstalk.
Methyl Jasmonate As an Elicitor of Plant Secondary Metabolites
Induction and Accumulation of Phenolic Compounds
Methyl jasmonate is recognized for its ability to significantly enhance the production and accumulation of phenolic compounds in plants. These compounds, synthesized via the phenylpropanoid pathway, are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. MeJA treatment often leads to the upregulation of key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:coenzyme A ligase (4CL), thereby boosting the synthesis of phenolic precursors and end products researchgate.netnih.gov.
Research has demonstrated that MeJA application can increase total phenolic content (TPC) across various plant species. For instance, in wounded broccoli, a 10 μM concentration of MeJA accelerated the accumulation of wound-induced phenolic compounds, resulting in a 34.8% increase in TPC nih.gov. Similarly, in sweet potatoes subjected to drought stress, MeJA application increased phenolic compounds, contributing to antioxidant defense mechanisms scielo.br. In Boesenbergia rotunda shoot cultures, a treatment of 200 μM MeJA led to a 1.81-fold increase in total phenolics compared to the control tci-thaijo.org. Studies on barley sprouts also indicated that MeJA treatment significantly increased total phenolics frontiersin.org. Furthermore, in Lactuca serriola, 400 μM MeJA treatment resulted in a total phenolic content of 17.02 mg gallic acid equivalents/g dry weight cellmolbiol.org.
Table 1: this compound's Effect on Total Phenolic Content in Various Plant Species
| Plant Species | MeJA Concentration (µM) | Increase in TPC (vs. Control) | Fold Increase | Reference |
| Broccoli (wounded) | 10 | 34.8% | N/A | nih.gov |
| Sweet Potato | Not specified | Increased | N/A | scielo.br |
| Boesenbergia rotunda | 200 | 86.01 mg GAE/g DW | 1.81-fold | tci-thaijo.org |
| Barley Sprouts | 25 | Increased | N/A | frontiersin.org |
| Lactuca serriola | 400 | 17.02 mg GAL/g DW | N/A | cellmolbiol.org |
| Pineapple | 10 mM | 132.21 mg/g DM | 4.09-fold | ijrdo.org |
| Chinese Chive | 500 | 18.2% | N/A | frontiersin.org |
Biosynthesis of Flavonoids and Anthocyanins
Flavonoids and anthocyanins are subclasses of phenolic compounds that contribute to plant pigmentation, UV protection, and defense signaling. This compound has been shown to effectively stimulate the biosynthesis of these compounds. In grapes, MeJA application enhances the content of flavonoids, including flavonols, and anthocyanins, which are crucial for wine quality and color mdpi.com. In sweet potatoes, MeJA treatment increased anthocyanin levels, contributing to the plant's antioxidant defense system scielo.br.
Research on apples indicates that MeJA, particularly in synergy with UV-B irradiation, can significantly boost anthocyanin accumulation. While MeJA alone did not affect pigment levels, it doubled anthocyanin accumulation under UV-B stress by selectively upregulating genes involved in the late biosynthetic pathway of anthocyanins nih.gov. Similarly, MeJA treatment in peaches led to a significant increase in anthocyanins, attributed to increased enzyme activities and enhanced transcript abundance of genes associated with anthocyanin biosynthesis frontiersin.org. Studies in Boesenbergia rotunda shoot cultures showed that 200 μM MeJA increased flavonoid content by 1.25-fold tci-thaijo.org, and in Lactuca serriola, 400 μM MeJA resulted in a total flavonoid content of 8.3 mg quercetin (B1663063) equivalents/g dry weight cellmolbiol.org. MeJA also enhanced flavonoid production in Dendrobium candidum protocorm-like bodies (PLBs) cabidigitallibrary.org.
Stimulation of Terpenoid Production
Terpenoids constitute a vast and diverse group of secondary metabolites derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways oup.comnih.gov. This compound is a potent elicitor that stimulates the biosynthesis of various terpenoids, including mono-, sesqui-, and diterpenoids, by activating genes within these pathways nih.govplos.org.
Monoterpenoid and Sesquiterpenoid Pathways
MeJA treatment has been observed to significantly influence the production of monoterpenes and sesquiterpenes. In Picea abies (Norway spruce), MeJA application led to a dramatic increase in terpene emissions, with linalool (B1675412) (a monoterpene) rising over 100-fold and sesquiterpenes increasing more than 30-fold mdpi.com. Studies on Taxus × media hairy roots showed that MeJA stimulated terpenoid pathways, leading to increased mono- and sesquiterpenoids nih.gov. In Curcuma wenyujin, MeJA treatment significantly increased the content of β-elemene, a sesquiterpene, and upregulated genes in both the MVA and MEP pathways plos.org. Research on Schizonepeta tenuifolia demonstrated that MeJA increased the levels of (+)-limonene and (+)-menthone, both monoterpenes, and identified a germacrene D synthase (StTPS45) involved in sesquiterpene synthesis, whose expression was influenced by MeJA mdpi.com.
Essential Oil Composition Modulation
This compound can alter the composition of essential oils in various plant species. In grapes, MeJA application increased aroma substances, particularly monoterpenes tandfonline.com. Studies on Mentha piperita (peppermint) showed that MeJA treatment influenced the percentage of various essential oil components. While some studies reported an increase in compounds like methylacetate, β-pinene, and 1,8-Cineole, others noted a decrease in menthol (B31143), neomenthol, and linalool, although some conditions also showed an enhancement of menthol researchgate.netekb.eg. In thyme species (Thymus spp.), MeJA treatment significantly increased the amounts of thymol (B1683141) and carvacrol, key phenolic monoterpenes, and also enhanced total essential oil content nih.govresearchgate.net.
Regulation of Alkaloid Synthesis
Alkaloids are a diverse group of nitrogen-containing secondary metabolites with significant pharmacological activities. This compound has been shown to be an effective elicitor for enhancing alkaloid production in various plant species by modulating gene expression related to alkaloid biosynthesis researchgate.netsmujo.id. For example, in Datura stramonium, MeJA treatment at 150 µM increased the production of scopolamine (B1681570) and atropine (B194438) in roots and enhanced the expression of key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine (B1674123) 6β-hydroxylase (h6h) mdpi.com. Studies on Catharanthus roseus hairy root cultures indicated that MeJA dosage significantly impacts terpenoid indole (B1671886) alkaloid (TIA) biosynthesis, with the highest production observed at 250 μM MeJA, resulting in a 150-370% increase compared to controls nih.gov. MeJA has also been reported to enhance alkaloid accumulation in Dendrobium candidum PLBs cabidigitallibrary.org and is recognized as a signal molecule that influences the synthesis of compounds like scopolamine and vindoline (B23647) oup.com.
Enhancement of Antioxidant Activity in Plant Extracts
The increased accumulation of secondary metabolites, particularly phenolics and flavonoids, following MeJA treatment often correlates with enhanced antioxidant activity in plant extracts. This compound can activate antioxidant systems in plants, contributing to their defense against oxidative stress frontiersin.org. In Chinese chives, MeJA treatment significantly improved antioxidant activity, as measured by DPPH, FRAP, and ABTS assays, which was linked to increased levels of total phenols and flavonoids frontiersin.org. Wounded broccoli treated with MeJA exhibited a significant increase in antioxidant activity, with ferric reducing antioxidant power (FRAP) increasing by 154.9% nih.gov.
Table 2: this compound's Impact on Antioxidant Activity
| Plant Species | MeJA Treatment (Concentration/Condition) | Antioxidant Activity Metric | Change vs. Control | Reference |
| Broccoli (wounded) | 10 μM | FRAP | +154.9% | nih.gov |
| Broccoli (wounded) | 10 μM | DPPH | +55.6% | nih.gov |
| Broccoli (wounded) | 10 μM | ABTS | +116.3% | nih.gov |
| Chinese Chive | 500 μM | DPPH, FRAP, ABTS | Significantly increased | frontiersin.org |
| Boesenbergia rotunda | 200 μM | Antioxidant Activity | Strengthened | tci-thaijo.org |
| Dendrobium candidum PLBs | MeJA-treated | DPPH, Reducing Power, Fe2+ chelating | Higher | cabidigitallibrary.org |
| Blueberries | T1 & T2 | Enzymatic (APX, CAT, SOD, POD) | Enhanced | frontiersin.org |
| Blueberries | T1 & T2 | Antioxidant Capacity | Increased | frontiersin.org |
Compound List
this compound (MeJA, MJ)
Phenolic compounds
Flavonoids
Anthocyanins
Flavonols
Stilbenes
Monoterpenes
Sesquiterpenes
Diterpenes
Terpenoids
Alkaloids
Terpenoid indole alkaloids (TIAs)
Rosmarinic acid (RA)
Thymol
Carvacrol
Pinostrobin
Scopolamine
Atropine
Hyoscyamine
Vindoline
(+)-menthol
(+)-limonene
(+)-menthone
Germacrene D
Linalool
β-elemene
Rutin
Caffeic acid
Cinnamic acid
Protocatechuic aldehyde
Ethyl caffeic acid
Quercetin glycosides
Apigenin glycosides
Luteolin glycosides
Proanthocyanidins (PA)
Camptothecin (CPT)
Ginsenosides
Vincristine
Vinblastine
Catharanthine
Centellosides
Lycorine
Paclitaxel
Taxanes
Saponins (Triterpene saponins)
Polysaccharides
Ascorbate (B8700270) (Vitamin C)
Advanced Research Methodologies for Studying Methyl Jasmonate
Functional Genomics Approaches
Functional genomics, particularly transcriptomics, provides a high-throughput means to investigate MeJA's impact on gene expression patterns.
RNA sequencing (RNA-seq) has become a cornerstone for analyzing the complete set of RNA transcripts in a biological sample, offering a comprehensive view of gene expression changes induced by MeJA. This technique allows researchers to quantify mRNA levels, identify novel transcripts, and understand how MeJA treatment reprograms gene expression profiles. Studies have utilized RNA-seq to map temporal and spatial changes in gene expression in response to MeJA across various plant species.
For instance, transcriptome analysis in Salvia sclarea following MeJA treatment revealed significant differential expression of numerous genes involved in secondary metabolite biosynthesis, stress, and defense pathways icmm.ac.cn. Similarly, in rosemary suspension cells, RNA-seq identified thousands of differentially expressed genes (DEGs) in response to varying MeJA concentrations, highlighting enriched pathways such as phenylpropanoid biosynthesis, flavonoid and terpenoid metabolism, and plant hormone signal transduction, with key transcription factors like MYC2, DELLA, and MYB111 playing significant roles nih.gov. In pearl millet, RNA-seq identified thousands of DEGs in a drought-sensitive genotype (SosatC88) but far fewer in a drought-tolerant genotype (Souna3), indicating genotype-specific responses to MeJA, with enriched pathways related to oxidation-reduction processes and terpenoid metabolism nih.gov.
Table 1: Summary of Transcriptome Analysis Findings in Response to Methyl Jasmonate
| Plant Species | MeJA Treatment Concentration/Time | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Pathways/Functions | Key Downregulated Pathways/Functions | Key Transcription Factors Identified | Source |
| Salvia sclarea | Temporal (0, 10, 26 h) | ~3,236 (0-10h), ~2,792 (0-26h) | Phenylpropanoid biosynthesis, Stress, Defense, Transcription factors, Cytochrome P450s, Glycosyltransferases, Methyltransferases | N/A (focus on induced genes) | N/A | icmm.ac.cn |
| Rosemary suspension cells | 10, 50, 100 μM | 7,836 (vs CK, 10μM); 6,797 (vs CK, 50μM); 8,310 (vs CK, 100μM) | Phenylpropanoid biosynthesis, Flavonoid/Terpenoid metabolism, Hormone signal transduction (JA signaling) | Photosynthesis (implied) | MYC2, DELLA, MYB111 | nih.gov |
| Curcuma wenyujin | Various | 7,246 | JA biosynthesis (LOXs, AOSs, AOCs, OPRs, MFPs), JA signal transduction (JAZs, MYCs), Terpene biosynthesis (AACT, HMGS, HMGR, etc.) | N/A (focus on induced genes) | MYB, NAC, bZIP, WRKY, AP2/ERF, HLH | plos.org |
| Pearl Millet (SosatC88) | 200 μM | 3,270 (out of 20,783 transcripts) | Oxidation-reduction process, Biosynthesis of other secondary metabolites, Signal transduction, Terpenoid metabolism | N/A (focus on induced genes) | N/A | nih.gov |
| Pearl Millet (Souna3) | 200 μM | 127 (out of 20,496 transcripts) | Terpene synthase activity, Lyase activity, Magnesium ion binding, Thylakoid | N/A (focus on induced genes) | N/A | nih.gov |
| Sugarcane | Temporal (0-12 h) | N/A (1,536 cDNA clones screened) | Stress-related genes | Photosynthesis, Carbohydrate assimilation | N/A | mendeley.com |
Transcriptome studies have been instrumental in identifying specific genes or gene families that are significantly altered in expression upon MeJA treatment. These MeJA-responsive genes (JRGs) often fall into categories related to MeJA biosynthesis, signal transduction, defense mechanisms, and secondary metabolism. For example, studies have identified genes involved in the JA biosynthesis pathway itself, such as lipoxygenases (LOXs), allene (B1206475) oxide synthases (AOSs), and allene oxide cyclase (AOCs), suggesting a potential self-activation loop for JA signaling plos.orgresearchgate.net.
Key components of the MeJA signaling cascade, including Jasmonate ZIM-domain (JAZ) proteins and MYC transcription factors, are frequently identified as MeJA-responsive plos.orgnih.govpnas.org. Furthermore, genes encoding enzymes for the synthesis of secondary metabolites, such as phenylpropanoids (e.g., phenylalanine ammonia-lyase - PAL, 4-coumarate-CoA ligase - 4CL), flavonoids, and terpenoids, are commonly upregulated by MeJA nih.govplos.orgplos.orgfrontiersin.orgmdpi.com. Conversely, genes involved in photosynthesis, such as those encoding RuBisCO or light-harvesting complex proteins, are often downregulated, indicating a metabolic shift from growth to defense usp.brpeerj.com.
Table 2: Categories of this compound-Responsive Genes Identified
| Gene Category | Example Genes/Families | Primary Role/Pathway | Source Studies |
| JA Biosynthesis | LOXs, AOSs, AOCs, OPRs, MFPs | Synthesis of jasmonic acid | plos.org, researchgate.net |
| JA Signaling | JAZ proteins, MYC transcription factors (e.g., MYC2) | Jasmonate perception, signal transduction, transcriptional regulation | plos.org, nih.gov, pnas.org |
| Secondary Metabolism | PAL, 4CL, C4H, CHS, ANS, HMGS, HMGR, GPPS, LS, L3H, IPRs | Phenylpropanoid, Flavonoid, Terpenoid biosynthesis | nih.gov, plos.org, plos.org, frontiersin.org |
| Defense/Stress Response | Proteinase inhibitors, PR proteins, Glutathione (B108866) S-transferases | Plant defense mechanisms, stress tolerance | nih.gov, nih.gov, peerj.com |
| Metabolism Regulation | Cytochrome P450s, Methyltransferases, Transporters | Diverse metabolic and transport functions | icmm.ac.cn |
| Photosynthesis | RuBisCO, Light-harvesting complexes | Photosynthetic machinery | usp.br, peerj.com |
| Long Noncoding RNAs (lncRNAs) | Specific lncRNAs | Potential roles in defense and stress resistance | mdpi.com |
Proteomic and Metabolomic Studies
Proteomics and metabolomics offer complementary approaches to understand MeJA's impact at the protein and small molecule levels, providing insights into the functional consequences of transcriptional changes.
Mass spectrometry (MS), often coupled with chromatographic separation techniques like Ultra-High Performance Liquid Chromatography (UHPLC), is indispensable for identifying and quantifying jasmonates and their derivatives within biological samples. Techniques such as quadrupole time-of-flight mass spectrometry (QTOF-HDMS) with MSE data acquisition or triple quadrupole (QqQ) MS in selected reaction monitoring (SRM) mode enable precise jasmonate profiling.
In Moringa oleifera cell cultures treated with MeJA, UHPLC-QTOF-HDMS analysis successfully identified not only MeJA and JA but also several jasmonoyl-amino acid conjugates (e.g., jasmonoyl-valine, jasmonoyl-isoleucine/leucine, jasmonoyl-phenylalanine) and JA conjugated to a hexose, along with hydroxylated and carboxylated derivatives springernature.comnih.gov. These findings highlight the active metabolism and biotransformation of exogenous MeJA within plant cells, underscoring the utility of MS-based approaches for detailed metabolic investigations of these signaling molecules.
Metabolomic studies reveal how MeJA influences the levels of primary metabolites (e.g., sugars, amino acids, organic acids) and secondary metabolites (e.g., phenolics, flavonoids, terpenoids), which are critical for plant defense and development.
Treatment with MeJA has been shown to induce significant alterations in metabolite profiles. In Brassica rapa leaves, MeJA treatment led to a decrease in sugars (glucose, sucrose) and amino acids, while significantly increasing hydroxycinnamates and glucosinolates researchgate.net. Similarly, in Agastache rugosa cell cultures, MeJA elicited an increase in aromatic amino acids, phenolic acids, and shikimic acid, while decreasing threonic acid and sugars plos.org. In the red macroalga Gracilaria dura, MeJA treatment resulted in increased lipid peroxidation and a decrease in chlorophyll (B73375) a, alongside an accumulation of phenolic compounds and upregulation of enzymes involved in secondary metabolism, such as polyphenol oxidase and phenylalanine ammonia-lyase oup.com. These studies collectively demonstrate MeJA's role in redirecting plant metabolism towards the production of defense-related compounds.
Table 3: Key Metabolite Alterations Induced by this compound Treatment
| Metabolite Class | Specific Metabolite(s) | Observed Change | Plant Species/System | Source Studies |
| Primary Metabolites | Sugars (Glucose, Sucrose) | Decrease | Brassica rapa, Chinese Chives | researchgate.net, nih.gov |
| Amino Acids (e.g., Serine, Proline, Lysine, Arginine) | Variable (Inc/Dec) | Chinese Chives, Agastache rugosa | nih.gov, plos.org | |
| Organic Acids (e.g., Succinic acid) | Increase | Agastache rugosa | plos.org | |
| Secondary Metabolites | Phenolic compounds (e.g., 4-coumaric acid) | Increase | Gracilaria dura, Brassica rapa | oup.com, researchgate.net |
| Flavonoids | Increase | Rosemary, Grape | nih.gov, mdpi.com | |
| Terpenoids | Increase | Curcuma wenyujin, Mentha arvensis | plos.org, frontiersin.org | |
| Glucosinolates | Increase | Brassica rapa | researchgate.net | |
| Lipid Metabolism | Lipid Peroxidation (TBARS-MDA) | Increase | Gracilaria dura | oup.com |
| Total Lipid Content | Increase | Gracilaria dura | oup.com | |
| Pigments | Chlorophyll a | Decrease | Gracilaria dura | oup.com |
| Jasmonates | JA-amino acid conjugates (e.g., JA-Val, JA-Ile) | Detected | Moringa oleifera | springernature.com, nih.gov |
Genetic Screens and Mutagenesis for Signaling Component Identification
Genetic screens and mutagenesis are powerful forward genetic approaches used to identify genes and pathways involved in MeJA signaling. By inducing random mutations in a plant population and then screening for altered responses to MeJA, researchers can isolate mutants defective in specific signaling components.
Key players in the jasmonate signaling pathway have been identified through such screens. For instance, mutations in the CORONATINE INSENSITIVE1 (COI1) gene, which encodes an F-box protein, confer insensitivity to MeJA and coronatine, highlighting COI1's essential role as a receptor component in the MeJA signaling pathway nih.govpnas.orgmdpi.com. Similarly, screens identified mutants like jasmonate-insensitive1 (jin1) and methyl-jasmonate resistant1 (jmr1), which were later characterized as encoding the MYC2 transcription factor, a central positive regulator of MeJA-responsive gene expression nih.govpnas.orgmsu.edu. The discovery of Jasmonate ZIM-domain (JAZ) proteins, which act as repressors of MeJA signaling and are targeted for degradation by the SCFCOI1 ubiquitin ligase complex, also stemmed from genetic studies and molecular characterization nih.govpnas.org. These genetic approaches are crucial for dissecting the complex regulatory network of MeJA signal transduction.
Table 4: Key Components Identified via Genetic Screens and Mutagenesis in Jasmonate Signaling
| Component Type | Gene/Protein Name | Role in MeJA Signaling | Identification Method | Source Studies |
| Receptor/Core Component | COI1 | Mediates JA perception; part of SCFCOI1 E3 ligase complex; targets JAZs for degradation | Genetic screens (e.g., coi1) | nih.gov, pnas.org, mdpi.com |
| Transcription Factor | MYC2 (JIN1/JMR1) | Central positive regulator of MeJA-responsive genes; interacts with JAZs | Genetic screens (e.g., jin1, jmr1) | nih.gov, pnas.org, msu.edu |
| Repressor Protein | JAZ proteins (e.g., JAZ3) | Repress JA-regulated transcription; degraded by SCFCOI1 in response to JA signal | Molecular studies, genetic screens | nih.gov, pnas.org, msu.edu |
| Signaling Components | STZ/ZAT10, AZF2 | C2H2 zinc finger proteins; identified as negative regulators of MeJA signaling | Genetic screens | pnas.org |
| Signaling Components | ORA47 | AP2/ERF domain protein; identified as a positive regulator of MeJA signaling | Genetic screens | pnas.org |
Compound List
this compound (MeJA)
Jasmonic acid (JA)
Jasmonates
Coronatine (COR)
Jasmonoyl-amino acids (e.g., JA-Val, JA-Ile/Leu, JA-Phe)
Phenylpropanoid derivatives
Terpenoids
Flavonoids
Glucosinolates
Hydroxycinnamates
Monolignols
Salicylic (B10762653) acid (SA)
Auxin
Abscisic acid (ABA)
Gibberellin (GA)
Silymarin (SLM)
Nicotine
Agricultural and Horticultural Applications of Methyl Jasmonate in Plant Systems
Enhancing Crop Resistance to Biotic and Abiotic Stresses
Methyl jasmonate is recognized for its capacity to bolster plant defenses against a wide spectrum of biotic and abiotic stresses. As a signaling molecule, MeJA triggers a cascade of defense responses, often involving the upregulation of genes associated with stress tolerance and the synthesis of protective compounds.
Biotic Stress Resistance
MeJA is a key player in activating plant defense pathways against pathogens and insect herbivores researchgate.netresearchgate.netmdpi.com. It induces the expression of pathogenesis-related (PR) proteins, such as chitinases and β-1,3-glucanases, which are vital for combating fungal and bacterial infections mdpi.comnih.gov. Furthermore, MeJA can elicit systemic acquired resistance, providing a broader defense against subsequent pathogen attacks mdpi.comresearchgate.net. Studies have shown its efficacy in protecting crops from insect damage by enhancing the production of defensive compounds and activating defense-related genes mdpi.comnih.gov.
Abiotic Stress Tolerance
The application of exogenous MeJA has been demonstrated to significantly improve plant tolerance to various abiotic stresses, including heat, drought, salinity, cold, and heavy metal toxicity researchgate.netfrontiersin.orgmdpi.comnih.govdoi.org.
Heat and Cold Stress: MeJA application has been shown to improve heat tolerance in perennial ryegrass by enhancing osmotic adjustment, antioxidant defense, and the expression of jasmonate-responsive genes frontiersin.org. Similarly, it promotes cold tolerance in wheat seedlings by improving photosynthetic parameters and activating antioxidant enzymes and cold-regulated genes nih.gov.
Drought and Water Stress: MeJA enhances drought resistance by increasing antioxidant enzyme activities, promoting proline biosynthesis, and improving water use efficiency researchgate.netfrontiersin.orgnih.govdoi.orgnih.govnih.gov. It helps maintain relative water content and reduces oxidative damage by lowering malondialdehyde (MDA) and hydrogen peroxide (H2O2) levels frontiersin.orgnih.govdoi.orgmdpi.com.
Salinity and Heavy Metal Stress: Under saline conditions, MeJA has been observed to stimulate proline biosynthesis, enhance antioxidant enzyme activities (e.g., catalase, peroxidase, ascorbate (B8700270) peroxidase), and improve carbon fixation while reducing sodium uptake nih.govdoi.org. It also helps maintain chlorophyll (B73375) content and reduces ion leakage doi.org. Similar protective effects are seen against heavy metal toxicity, where MeJA improves hormonal signals and enhances survival rates researchgate.netmdpi.comdoi.orgmdpi.com.
Table 1: Impact of this compound on Plant Tolerance to Abiotic Stresses
| Stress Type | Plant Species/System | Key Protective Mechanisms Enhanced by MeJA | Reference |
| Heat Stress | Perennial Ryegrass | Osmotic adjustment, antioxidant defense, expression of JA-responsive genes, maintenance of RWC, reduced EL/MDA | frontiersin.org |
| Drought Stress | Soybean, Maize, Peanut | Increased antioxidant enzyme activity (SOD, CAT, APX), proline accumulation, reduced ROS/MDA, improved water status | researchgate.netfrontiersin.orgnih.govdoi.orgnih.gov |
| Salinity Stress | Cowpea, Maize, Pepper | Proline biosynthesis, antioxidant enzymes (CAT, POD, APX), reduced ion leakage, improved chlorophyll content | mdpi.comfrontiersin.orgnih.govdoi.org |
| Cold Stress | Wheat | Improved photosynthetic parameters, enhanced antioxidant enzyme activity, COR gene expression, proline accumulation | nih.gov |
| Heavy Metal Stress | Grape | Enhanced hormonal signals, improved tissue communication, increased survival rate, improved gene expression | mdpi.com |
Improving Plant Resilience and Productivity in Challenging Environments
MeJA application has been shown to improve plant resilience by enhancing various physiological processes, including hormone balance and signaling pathways researchgate.netmdpi.comnih.gov. In wheat subjected to drought stress, foliar application of MeJA significantly increased grain yield and harvest index, as well as improving germination and seed quality traits researchgate.net. These findings highlight MeJA's potential to enhance crop performance and stability, particularly in environments prone to water scarcity or other abiotic challenges.
Modulation of Post-Harvest Quality and Shelf Life of Fruits and Vegetables
This compound is widely recognized for its efficacy in preserving the quality of fruits and vegetables during storage and extending their shelf life mdpi.comresearchgate.netmdpi.comsci-hub.boxacs.org. Its application can mitigate physiological disorders, reduce spoilage, and enhance nutritional value.
Table 2: this compound's Effects on Post-Harvest Quality of Fruits and Vegetables
| Produce Type | MeJA Application Effect | Key Quality Parameters Improved | Reference |
| Papaya Fruit | Reduced weight loss, disease incidence, and chilling injury index. | Maintained quality, delayed senescence, enhanced antioxidant system. | mdpi.com |
| Grapes | Reduced weight loss, mitigated soluble solid increase, maintained firmness and titratable acidity. | Preserved sensory and nutritional qualities, extended shelf life, enhanced antioxidant activities. | mdpi.com |
| Fresh-cut Celery | Retarded deterioration, reduced bacterial colony count. | Extended storage life. | acs.org |
| Fresh-cut Peppers | Retarded deterioration, reduced bacterial colony count, delayed soft rot appearance. | Extended storage life. | acs.org |
| Raspberry | Significant increase in health-promoting compounds. | Ellagic acid, quercetin (B1663063), myricetin (B1677590) content increased. | mdpi.com |
| Eggplant | Decreased internal bruising, delayed senescence. | Retained sensorial quality, extended shelf life. | mdpi.com |
Application in Plant Cell Culture and Biotechnology for Enhanced Metabolite Production
This compound serves as a potent elicitor in plant cell and organ cultures, significantly stimulating the production of valuable secondary metabolites bohrium.commdpi.comnih.govresearchgate.netnih.gov. This application is crucial for the sustainable production of pharmaceuticals, nutraceuticals, and other high-value compounds, circumventing the limitations of traditional extraction from wild plants.
When applied to plant cell cultures (including cell suspension, callus, adventitious root, and hairy root cultures), MeJA triggers defense mechanisms that often lead to the enhanced biosynthesis of secondary metabolites bohrium.comnih.govnih.gov. It upregulates genes involved in the synthesis of compounds such as phenols, alkaloids, terpenoids, and flavonoids bohrium.comnih.govnih.gov. For example, studies have shown MeJA to increase phenolic and flavonoid content in various plant systems nih.govresearchgate.net. It can also enhance the activity of antioxidant enzymes within these cultures researchgate.net. The precise concentration and duration of MeJA exposure are critical factors influencing the extent of metabolite accumulation, with different plant species and culture systems exhibiting varied responses researchgate.net.
Q & A
Q. How does methyl jasmonate (MeJA) regulate secondary metabolite biosynthesis in plants?
MeJA induces secondary metabolite production by upregulating phenylpropanoid pathway genes (e.g., PAL, C4H, 4CL) and modulating transcriptional regulators. For example, in Agastache rugosa cell cultures, 50 µM MeJA increased rosmarinic acid (RA) levels by 4.7-fold, correlating with 3.4–4.5-fold upregulation of ArPAL, ArC4H, and Ar4CL transcripts . Methodological approaches include:
Q. What experimental designs are optimal for studying MeJA-induced plant defense responses?
Randomized complete block designs (RCBD) with factorial treatments (e.g., MeJA concentration, stress duration) are effective. For drought studies, combining soil amendments (e.g., biochar) with foliar MeJA application can isolate synergistic effects. Key metrics include:
- Physiological traits : Chlorophyll fluorescence, stomatal conductance.
- Biochemical assays : Peroxidase (POD), superoxide dismutase (SOD), and phenylalanine ammonia-lyase (PAL) activity .
- Disease resistance assays : Postharvest pathogen inoculation (e.g., Penicillium expansum) with lesion diameter quantification .
Q. How does MeJA interact with other phytohormone pathways?
MeJA synergizes or antagonizes ethylene, auxin, and salicylic acid (SA) pathways. For example:
- Tomato transcriptome studies show 35% overlap between coronatine (a jasmonate mimic) and MeJA-regulated genes, with distinct impacts on ethylene biosynthesis genes (e.g., ACC oxidase) .
- Dual-hormone treatments : Co-application of MeJA and SA in citrus enhances volatile organic compound (VOC) emissions (e.g., limonene, β-caryophyllene) under pathogen stress, analyzed via permutational MANOVA .
Advanced Research Questions
Q. Why do computational methods like B3LYP fail to predict MeJA conformer structures accurately?
Density functional theory (DFT) methods like B3LYP inadequately model dispersive interactions in MeJA’s flexible cyclopentanone ring. MP2 optimizations revealed two low-energy conformers (MJ1 and MJ2) missed by B3LYP, highlighting the need for:
- High-level ab initio methods (e.g., MP2, CCSD) for conformational analysis.
- Experimental validation : Rotational spectroscopy or X-ray crystallography to resolve structural ambiguities .
Q. How can transcriptomics elucidate MeJA’s role in rubber biosynthesis?
RNA-seq of Hevea brasiliensis treated with MeJA identifies upregulated genes in the mevalonate pathway (e.g., HMGR, FPPS) and latex biosynthesis (e.g., REF, SRPP). Key steps:
Q. What mechanisms underlie MeJA’s anti-cancer effects in colorectal cancer (CRC)?
MeJA induces apoptosis via miR-101/EZH2/caspase-3 axis:
- miR-101 upregulation : 0.75–2.0 mM MeJA increases miR-101 expression 2–4.7-fold in SW620 cells, suppressing EZH2 (a histone methyltransferase) .
- Caspase-3 activation : Western blotting confirms dose-dependent caspase-3 protein elevation (e.g., 2.0 mM MeJA: P=0.0018) .
- Functional validation : siRNA-mediated miR-101 knockdown reverses MeJA-induced apoptosis, requiring dual RNA interference and viability assays (e.g., MTT/LDH) .
Q. How can nanoemulsions improve MeJA delivery in agricultural or biomedical applications?
Nanoemulsions enhance MeJA stability and cellular uptake:
- Design optimization : Response surface methodology (RSM) to optimize surfactant/oil ratios.
- Anticancer efficacy testing : In vitro cytotoxicity assays (e.g., IC50 determination in T24 bladder cancer cells) .
- Characterization : Dynamic light scattering (DLS) for droplet size and ζ-potential analysis .
Methodological Considerations for Contradictory Data
Q. How to resolve discrepancies in MeJA’s role as a susceptibility factor vs. defense activator?
Context-dependent outcomes arise from pathogen effector interplay. For example:
- Host-specific toxins : Alternaria alternata exploits jasmonate signaling to enhance virulence in tomatoes, requiring dual RNA-seq and hormone quantification (e.g., JA-Ile by LC-MS) .
- Dose-dependent effects : Low MeJA primes defenses (e.g., POD activation), while high doses may suppress photosynthesis genes (e.g., RBCS) .
Q. Why do MeJA-induced phenolic polymers show tissue-specific accumulation?
Jasmonate signaling varies across organs. In barley:
- Spatial transcriptomics : JRG5 (a catechol O-methyltransferase) is expressed in leaf sheaths but not laminae, validated via tissue-specific qPCR and fluorescence microscopy .
- Cell wall analysis : Thioacidolysis-GC/MS to quantify ferulic acid crosslinking in MeJA-treated tissues .
Emerging Research Frontiers
Q. Can synthetic biology platforms (e.g., engineered yeast) streamline MeJA production?
Yes. Saccharomyces cerevisiae engineered with plant-derived AOS, OPR3, and JMT genes produces MeJA at titers >200 mg/L. Key advances:
Q. How does MeJA modulate translational vs. transcriptional regulation?
Ribosome profiling and polysome sequencing reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
